1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol 1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15958676
InChI: InChI=1S/C10H12ClN3O/c1-6-3-8-9(11)12-5-13-10(8)14(6)4-7(2)15/h3,5,7,15H,4H2,1-2H3
SMILES:
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.67 g/mol

1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol

CAS No.:

Cat. No.: VC15958676

Molecular Formula: C10H12ClN3O

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol -

Specification

Molecular Formula C10H12ClN3O
Molecular Weight 225.67 g/mol
IUPAC Name 1-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol
Standard InChI InChI=1S/C10H12ClN3O/c1-6-3-8-9(11)12-5-13-10(8)14(6)4-7(2)15/h3,5,7,15H,4H2,1-2H3
Standard InChI Key LZSBLAFPLQCEHP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N1CC(C)O)N=CN=C2Cl

Introduction

Chemical Identity and Structural Features

1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol belongs to the pyrrolo[2,3-d]pyrimidine family, a class of nitrogen-containing heterocycles characterized by fused pyrrole and pyrimidine rings. The molecule features three distinct substitutions:

  • A chlorine atom at the 4-position of the pyrimidine ring.

  • A methyl group at the 6-position.

  • A propan-2-ol moiety linked to the 7-position via a single bond.

The presence of these substituents significantly influences the compound’s electronic configuration and steric profile, which may enhance its reactivity in nucleophilic substitution reactions or interactions with biological targets .

Table 1: Comparative Structural Data of Related Pyrrolopyrimidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1C₆H₄ClN₃153.574-Cl, 7-H
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine870706-47-1C₉H₁₀ClN₃195.654-Cl, 7-isopropyl
Target CompoundN/AC₁₀H₁₂ClN₃O225.67 (estimated)4-Cl, 6-CH₃, 7-(propan-2-ol)

Data derived from and computational estimation.

Synthetic Pathways and Methodological Considerations

The synthesis of 1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol likely involves multi-step protocols, leveraging intermediates common to pyrrolopyrimidine chemistry.

Intermediate Preparation

A critical precursor is 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized via:

  • Cyclization of ethyl 2-cyano-4,4-diethoxybutanoate under acidic conditions, as demonstrated in the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

  • Halogenation at the 4-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 7-position, avoiding competing reactions at the 2- or 5-positions.

  • Steric hindrance: The methyl group at the 6-position may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration .

Physicochemical Properties

While direct experimental data for the target compound is unavailable, extrapolations from analogous structures suggest:

Table 2: Estimated Physicochemical Parameters

PropertyValue (Estimated)Basis for Estimation
Melting Point180–185°CComparison to 4-Cl-7H-pyrrolo[2,3-d]pyrimidine
Boiling Point480–490°CSimilar to C₉H₁₀ClN₃ derivatives
LogP (Partition Coefficient)1.8–2.2Calculated using fragment-based methods
Solubility in Water<1 mg/mLHydrophobicity of pyrrolopyrimidine core

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